molecular formula C23H24N4O4S B358016 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 850731-09-8

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B358016
CAS No.: 850731-09-8
M. Wt: 452.5g/mol
InChI Key: DKCHNVPRXHMLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[840The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

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Properties

CAS No.

850731-09-8

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5g/mol

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H24N4O4S/c1-14-5-8-20-25-22-18(23(28)27(20)13-14)12-19(21(24)26(22)9-10-31-4)32(29,30)17-7-6-15(2)16(3)11-17/h5-8,11-13,24H,9-10H2,1-4H3

InChI Key

DKCHNVPRXHMLQJ-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1

Origin of Product

United States

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